Tetracosanyl hexacosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracosanyl hexacosanoate is a long-chain ester compound with the molecular formula C50H100O2. It is composed of tetracosanol (a 24-carbon alcohol) and hexacosanoic acid (a 26-carbon fatty acid). This compound is known for its high molecular weight and stability, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetracosanyl hexacosanoate can be synthesized through esterification reactions. The primary method involves the reaction of tetracosanol with hexacosanoic acid in the presence of a catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Supercritical carbon dioxide extraction is one method used to obtain high-purity wax esters, including this compound, from natural sources .
Chemical Reactions Analysis
Types of Reactions
Tetracosanyl hexacosanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of tetracosanol and hexacosanoic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Transesterification: Alcohols (e.g., methanol, ethanol), catalysts (e.g., sodium methoxide, sulfuric acid).
Major Products
Hydrolysis: Tetracosanol and hexacosanoic acid.
Transesterification: New esters and alcohols depending on the reactants used.
Scientific Research Applications
Tetracosanyl hexacosanoate has several applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its role in biological membranes and its potential as a biomarker for certain diseases.
Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance lubricants and cosmetics due to its excellent lubricating properties and stability
Mechanism of Action
The mechanism of action of tetracosanyl hexacosanoate in biological systems involves its incorporation into lipid bilayers, where it can influence membrane fluidity and stability. Its long hydrophobic chains interact with other lipid molecules, affecting the overall properties of the membrane. In drug delivery systems, it acts as a carrier molecule, enhancing the solubility and stability of hydrophobic drugs .
Comparison with Similar Compounds
Similar Compounds
Tetracosanyl tetracosanoate: Another long-chain ester with similar properties but composed of tetracosanol and tetracosanoic acid.
Hexacosanyl hexacosanoate: Composed of hexacosanol and hexacosanoic acid, with slightly different physical properties due to the longer chain length.
Uniqueness
Tetracosanyl hexacosanoate is unique due to its specific combination of tetracosanol and hexacosanoic acid, resulting in distinct physical and chemical properties. Its high molecular weight and stability make it particularly useful in applications requiring durable and long-lasting materials .
Properties
CAS No. |
170381-88-1 |
---|---|
Molecular Formula |
C50H100O2 |
Molecular Weight |
733.3 g/mol |
IUPAC Name |
tetracosyl hexacosanoate |
InChI |
InChI=1S/C50H100O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-28-30-32-34-36-38-40-42-44-46-48-50(51)52-49-47-45-43-41-39-37-35-33-31-29-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-49H2,1-2H3 |
InChI Key |
FFBFGDGEEYRUCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.